![molecular formula C20H28O4 B1250100 sphaeropsidin C](/img/structure/B1250100.png)
sphaeropsidin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphaeropsidin C is a tricyclic diterpenoid. It has a role as a metabolite.
Scientific Research Applications
Biological Activities and Potential Applications
Sphaeropsidin C, a variant of the pimarane diterpene sphaeropsidin A (SphA), shows promising applications in agriculture and medicine due to its broad array of biological activities. SphA, produced by various pathogenic Diplodia species, exhibits potent and cell-specific anticancer activity. Its unique mode of action and biological activities, including phytotoxic and antimicrobial effects, suggest potential practical applications in these fields (Masi & Evidente, 2021).
Antimicrobial and Antifungal Properties
Sphaeropsidin C, along with other analogues, has been evaluated for its antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae, a pathogen causing severe bacterial rice diseases. Studies indicate that certain structural features of sphaeropsidin C are critical for its antibacterial activity, providing insights that could aid in designing new compounds for agricultural applications (Evidente et al., 2011).
Anticancer Potential
Research has also explored the in vitro anticancer activity of sphaeropsidins, including sphaeropsidin C. These compounds, produced by fungi like Diplodia cupressi, have shown varying degrees of effectiveness against cancer cell lines, underlining the potential for sphaeropsidin C in cancer research. The study of structure-activity relationships of these compounds furthers our understanding of their anticancer properties (Lallemand et al., 2012).
Application in Combating Biofilms
The anti-biofilm activity of sphaeropsidin A, a close analogue of sphaeropsidin C, against antibiotic-resistant bacteria has been investigated. Its effectiveness in inhibiting biofilm formation by pathogens like MRSA and P. aeruginosa points towards the potential utility of sphaeropsidin C in addressing antibiotic resistance and treating biofilm-related infections (Roscetto et al., 2020).
Phytotoxic Effects
Sphaeropsidins, including sphaeropsidin C, exhibit phytotoxic properties. They have been shown to cause various symptoms like dieback, necrosis, and yellowing in different plant species, underscoring their potential as natural herbicides or in studying plant pathology (Evidente et al., 1997).
properties
Molecular Formula |
C20H28O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4aR,4bR,7R,10aS)-7-ethenyl-4b-hydroxy-1,1,7-trimethyl-9-oxo-3,4,5,6,10,10a-hexahydro-2H-phenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-5-18(4)9-10-20(24)13(12-18)14(21)11-15-17(2,3)7-6-8-19(15,20)16(22)23/h5,12,15,24H,1,6-11H2,2-4H3,(H,22,23)/t15-,18-,19-,20+/m0/s1 |
InChI Key |
VIDNIVWPSMVGJV-MVJPYGJCSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@]2(C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)C=C |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C3=CC(CCC32O)(C)C=C)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.